methyl (2Z)-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}ethanoate
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Overview
Description
METHYL 2-[(2Z,5Z)-2-[(BENZENESULFONYL)IMINO]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]ACETATE is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2Z,5Z)-2-[(BENZENESULFONYL)IMINO]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]ACETATE typically involves the reaction of a thiazolidinone derivative with a benzenesulfonyl compound under specific conditions. One common method involves the use of anhydrous ethanol as a solvent and piperidine as a catalyst. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(2Z,5Z)-2-[(BENZENESULFONYL)IMINO]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiazolidine derivatives.
Scientific Research Applications
METHYL 2-[(2Z,5Z)-2-[(BENZENESULFONYL)IMINO]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly for antibacterial and anti-inflammatory treatments.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals
Mechanism of Action
The mechanism of action of METHYL 2-[(2Z,5Z)-2-[(BENZENESULFONYL)IMINO]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]ACETATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- **METHYL (2Z)-((2Z)-2-{[5-(AMINOCARBONYL)-1H-IMIDAZOL-4-YL]IMINO}-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE)ACETATE
- **4-{5-[(Z)-(2-Imino-4-Oxo-1,3-Thiazolidin-5-Ylidene)methyl]furan-2-Yl}benzenesulfonamide
Uniqueness
METHYL 2-[(2Z,5Z)-2-[(BENZENESULFONYL)IMINO]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]ACETATE is unique due to its specific structural features, such as the benzenesulfonyl group and the thiazolidinone ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C18H14N2O5S2 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl (2Z)-2-[(2Z)-2-(benzenesulfonylimino)-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C18H14N2O5S2/c1-25-16(21)12-15-17(22)20(13-8-4-2-5-9-13)18(26-15)19-27(23,24)14-10-6-3-7-11-14/h2-12H,1H3/b15-12-,19-18- |
InChI Key |
XJTJYBPYQPVUAR-MOQVJWAZSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N(/C(=N/S(=O)(=O)C2=CC=CC=C2)/S1)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C=C1C(=O)N(C(=NS(=O)(=O)C2=CC=CC=C2)S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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